2-{4-[(5-METHOXY-1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]PIPERAZINO}-1-ETHANOL
Overview
Description
2-{4-[(5-METHOXY-1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]PIPERAZINO}-1-ETHANOL is a complex organic compound that features a benzimidazole core, a piperazine ring, and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(5-METHOXY-1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]PIPERAZINO}-1-ETHANOL typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with methoxyacetic acid under acidic conditions . The resulting benzimidazole is then alkylated with methyl iodide to introduce the methyl group at the nitrogen atom.
The next step involves the formation of the piperazine ring, which can be achieved by reacting the benzimidazole derivative with piperazine in the presence of a suitable base, such as potassium carbonate, in a polar solvent like dimethylformamide . Finally, the ethanol group is introduced through a nucleophilic substitution reaction using ethylene oxide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(5-METHOXY-1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]PIPERAZINO}-1-ETHANOL can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The benzimidazole ring can be reduced to a dihydrobenzimidazole using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halides or amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the benzimidazole ring results in a dihydrobenzimidazole compound .
Scientific Research Applications
2-{4-[(5-METHOXY-1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]PIPERAZINO}-1-ETHANOL has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{4-[(5-METHOXY-1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]PIPERAZINO}-1-ETHANOL involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The piperazine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.
Metronidazole: An antimicrobial agent with a similar benzimidazole core.
Clemizole: An antihistaminic agent with a benzimidazole structure.
Uniqueness
What sets 2-{4-[(5-METHOXY-1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]PIPERAZINO}-1-ETHANOL apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine ring and ethanol group enhances its solubility and bioavailability, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[4-[(5-methoxy-1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-18-15-4-3-13(22-2)11-14(15)17-16(18)12-20-7-5-19(6-8-20)9-10-21/h3-4,11,21H,5-10,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMMVQKUGBSFGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)N=C1CN3CCN(CC3)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204738 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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